1-Aminocyclobutanecarbonitrile
Description
1-Aminocyclobutanecarbonitrile (CAS: 70780-84-6) is a strained cyclic amine featuring a four-membered cyclobutane ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. Its molecular formula is C₅H₈N₂, with a molecular weight of 96.13 g/mol . The compound’s unique structure confers high ring strain due to the cyclobutane geometry, influencing its reactivity and stability. It is commonly utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and peptidomimetics .
Properties
IUPAC Name |
1-aminocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUPCWCOWHNOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461142 | |
| Record name | 1-aminocyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70780-84-6 | |
| Record name | 1-aminocyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Aminocyclobutanecarbonitrile can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Aminocyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include Grignard reagents, which can facilitate the formation of cycloalkyl groups from alkenes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-Aminocyclobutanecarbonitrile has been investigated for its potential as an anticancer agent. A study highlighted the compound's role in the development of KB-0742, a selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in MYC-dependent cancers. The compound exhibited an IC50 value of 183 nM, indicating significant potency against CDK9, which is often overexpressed in various cancers .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves inhibition of transcriptional regulation pathways critical for cancer cell proliferation. This inhibition leads to reduced cell viability and can induce apoptosis in cancerous cells, making it a candidate for further development in cancer therapeutics .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique cyclobutane ring structure allows for various chemical modifications, facilitating the synthesis of diverse derivatives that can possess different biological activities. For instance, it can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have shown promising biological activities .
Material Science
Potential in Polymer Chemistry
The compound's unique properties also make it suitable for applications in material science. Research has indicated that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or resistance to environmental degradation. This application is particularly relevant in developing advanced materials for industrial use .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Potent inhibitor of CDK9 with IC50 = 183 nM |
| Organic Synthesis | Building block for complex molecules | Facilitates synthesis of diverse biologically active compounds |
| Material Science | Enhancing polymer properties | Improves mechanical stability and thermal resistance |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This highlights the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Synthesis and Characterization
Another study focused on synthesizing novel derivatives from this compound using various coupling reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and providing insights into their reactivity patterns. This research underscores the compound's utility as a versatile precursor in organic synthesis .
Mechanism of Action
The mechanism of action of 1-Aminocyclobutanecarbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carbonitrile (CAS: 117322-30-2)
- Molecular Formula : C₄H₆N₂
- Molecular Weight : 84.09 g/mol
- Key Differences :
Cyclic Amines with Larger Rings
1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)
- Molecular Formula : C₇H₁₂N₂
- Molecular Weight : 110.16 g/mol
- Key Differences: Six-membered cyclohexane ring reduces strain, improving thermodynamic stability and solubility in nonpolar solvents . Bulkier structure limits applications in sterically constrained environments (e.g., enzyme active sites) .
Derivatives with Substituent Modifications
1-(Cyclopropylamino)cyclobutane-1-carbonitrile (CAS: 737717-32-7)
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.2 g/mol
- Key Differences: Cyclopropylamino group introduces additional steric and electronic effects, altering reactivity in cross-coupling reactions . Higher lipophilicity (logP ~1.8 vs. ~0.5 for 1-aminocyclobutanecarbonitrile) enhances membrane permeability in drug design .
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 84467-19-6)
- Molecular Formula : C₁₁H₁₀Cl₂N₂
- Molecular Weight : 247.12 g/mol
- Chlorine atoms enhance oxidative stability but reduce solubility in aqueous media .
Data Tables for Comparative Analysis
Biological Activity
1-Aminocyclobutanecarbonitrile (ACBC) is a compound of interest due to its potential biological activities. This article summarizes the findings from various studies, highlighting its mechanisms of action, therapeutic potential, and implications in pharmacology.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group and a cyano group attached. Its chemical structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 112.13 g/mol
Research indicates that ACBC may exhibit biological activity through several mechanisms:
- Inhibition of Sphingosine Kinases : ACBC has been studied as a potential inhibitor of sphingosine kinases (SphKs), which are involved in the production of sphingosine 1-phosphate (S1P), a bioactive lipid that regulates various cellular processes including proliferation, migration, and survival. Inhibiting SphK activity can lead to reduced levels of S1P, thereby affecting cancer cell behavior and potentially inhibiting tumor growth .
- Impact on Cell Signaling Pathways : By modulating S1P levels, ACBC may influence key signaling pathways such as PI3K/Akt and ERK, which are critical for cell survival and proliferation .
Biological Activity Data
The biological activity of ACBC has been evaluated in various experimental models. Below is a summary table of its effects on different biological targets:
| Target | Effect | IC (nM) | Study Reference |
|---|---|---|---|
| Sphingosine Kinase 1 | Inhibition | 183 | |
| Tumor Cell Lines | Cytotoxicity | 600 - 1200 | |
| Cell Proliferation | Inhibition | 530 - 1000 |
Case Studies and Experimental Findings
Several studies have documented the biological effects of ACBC in vivo and in vitro:
- Antitumor Activity : In mouse xenograft models, compounds similar to ACBC have demonstrated significant antitumor activity. The inhibition of SphK1 was associated with reduced tumor growth, suggesting that ACBC could be leveraged as an anticancer agent .
- Cell Culture Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines showed that ACBC inhibited cellular growth and induced apoptosis. The cytotoxic effects were dose-dependent, with higher concentrations leading to increased cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
